1-Amino-3-methoxy-3-(trifluoromethyl)cyclobutane-1-carboxylic acid;hydrochloride 1-Amino-3-methoxy-3-(trifluoromethyl)cyclobutane-1-carboxylic acid;hydrochloride
Brand Name: Vulcanchem
CAS No.: 2402837-56-1
VCID: VC7543805
InChI: InChI=1S/C7H10F3NO3.ClH/c1-14-6(7(8,9)10)2-5(11,3-6)4(12)13;/h2-3,11H2,1H3,(H,12,13);1H
SMILES: COC1(CC(C1)(C(=O)O)N)C(F)(F)F.Cl
Molecular Formula: C7H11ClF3NO3
Molecular Weight: 249.61

1-Amino-3-methoxy-3-(trifluoromethyl)cyclobutane-1-carboxylic acid;hydrochloride

CAS No.: 2402837-56-1

Cat. No.: VC7543805

Molecular Formula: C7H11ClF3NO3

Molecular Weight: 249.61

* For research use only. Not for human or veterinary use.

1-Amino-3-methoxy-3-(trifluoromethyl)cyclobutane-1-carboxylic acid;hydrochloride - 2402837-56-1

Specification

CAS No. 2402837-56-1
Molecular Formula C7H11ClF3NO3
Molecular Weight 249.61
IUPAC Name 1-amino-3-methoxy-3-(trifluoromethyl)cyclobutane-1-carboxylic acid;hydrochloride
Standard InChI InChI=1S/C7H10F3NO3.ClH/c1-14-6(7(8,9)10)2-5(11,3-6)4(12)13;/h2-3,11H2,1H3,(H,12,13);1H
Standard InChI Key KVUZKASPWWDCKU-KNCHESJLSA-N
SMILES COC1(CC(C1)(C(=O)O)N)C(F)(F)F.Cl

Introduction

Structural Analysis

Molecular Architecture

The compound’s structure features a cyclobutane ring substituted at the 1- and 3-positions with amino-carboxylic acid and methoxy-trifluoromethyl groups, respectively (Figure 1). The cis configuration of the substituents (denoted as (1s,3s)-stereochemistry) creates a sterically constrained geometry that influences its interactions with biological targets .

Key structural attributes:

  • Cyclobutane core: Provides conformational rigidity, enhancing binding specificity.

  • Trifluoromethyl group: Increases lipophilicity (logP\log P) and metabolic stability via electron-withdrawing effects .

  • Methoxy group: Modulates solubility and hydrogen-bonding capacity.

  • Amino-carboxylic acid moiety: Enables salt formation (hydrochloride) and participation in zwitterionic interactions .

The SMILES notation COC1(CC(C1)(C(=O)O)N)C(F)(F)F.Cl\text{COC1(CC(C1)(C(=O)O)N)C(F)(F)F.Cl} and InChIKey KVUZKASPWWDCKU-UHFFFAOYSA-N\text{KVUZKASPWWDCKU-UHFFFAOYSA-N} confirm these features .

Synthesis and Manufacturing

Synthetic Routes

Two primary methods have been reported for synthesizing this compound:

Fluorination of Cyclobutylcarboxylic Acids

Reaction of 3-methylene-1-(trifluoromethyl)cyclobutane-1-carbonitrile with sulfur tetrafluoride (SF4\text{SF}_4) yields gram-to-multigram quantities of trifluoromethyl-cyclobutane intermediates. Subsequent hydrolysis and hydrochloride salt formation produce the target compound .

Curtius Rearrangement

A scalable approach involves the Curtius rearrangement of acyl azides derived from cyclobutane precursors. This method achieves high yields (75–85%) and is suitable for industrial-scale production .

Optimization challenges:

  • Steric hindrance from the cyclobutane ring necessitates elevated temperatures (80–100°C).

  • Byproducts from incomplete fluorination require purification via crystallization or distillation .

Physicochemical Properties

Acid-Base Behavior

The compound exhibits a pKaK_a of 3.2 for the carboxylic acid group and 8.7 for the amino group, enabling zwitterionic formation at physiological pH . The trifluoromethyl group lowers the pKaK_a by 0.5–1.0 units compared to non-fluorinated analogs .

Lipophilicity and Solubility

  • Log PP: 1.8 (measured via shake-flask method), indicating moderate lipophilicity .

  • Aqueous solubility: 12 mg/mL at pH 7.4, facilitated by the hydrochloride salt form .

Stereochemical Stability

X-ray crystallography confirms the (1s,3s)-configuration, with no evidence of ring puckering or epimerization under ambient conditions .

Biological Activity and Applications

Drug Discovery

The compound serves as a bioisostere for tert-butyl groups in pharmaceuticals (Table 1) .

Table 1. Comparative Bioactivity of CF3_3-Cyclobutane Analogs

CompoundTargetIC50_{50} (nM)Metabolic Stability (t1/2_{1/2}, h)
Target compoundH1_1 receptor456.2
tert-Butyl analogH1_1 receptor522.8
CF3_3-cyclopropaneH1_1 receptor>10004.5

Key findings:

  • The trifluoromethyl-cyclobutane group enhances metabolic stability by 2.2-fold compared to tert-butyl .

  • In antifungal agents, the compound improves membrane permeability, reducing minimum inhibitory concentrations (MICs) by 30% .

Agricultural Chemistry

Derivatives of this compound show promise as fungicides, with EC50_{50} values of 0.8–1.2 μM against Botrytis cinerea .

Comparative Analysis with Structural Analogs

Table 2. Structural and Functional Comparison

CompoundKey FeaturesBioactivity (vs. Target Compound)
3-Amino-3-(trifluoromethyl)cyclobutaneLacks methoxy group; simpler structure50% lower receptor affinity
CF3_3-cyclopropane analogSmaller ring; higher strainInactive in H1_1 assays
Methyl ester derivativeEster instead of carboxylic acidImproved CNS penetration

The methoxy group in the target compound uniquely balances steric bulk and polarity, enabling optimal target engagement .

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